BenchChemオンラインストアへようこそ!

1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Purity Procurement Reproducibility

1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283109-12-5) is a heterocyclic small molecule composed of a 4,7-dimethyl-substituted benzothiazole core linked to an azetidine-3-carboxylic acid moiety. Its molecular formula is C₁₃H₁₄N₂O₂S (MW 262.33 g mol⁻¹) and it exhibits a computed XLogP3-AA of 2.9.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
CAS No. 1283109-12-5
Cat. No. B1463724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
CAS1283109-12-5
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)C(=O)O
InChIInChI=1S/C13H14N2O2S/c1-7-3-4-8(2)11-10(7)14-13(18-11)15-5-9(6-15)12(16)17/h3-4,9H,5-6H2,1-2H3,(H,16,17)
InChIKeyOQCWMYQNYCWPBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283109-12-5) – Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry


1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283109-12-5) is a heterocyclic small molecule composed of a 4,7-dimethyl-substituted benzothiazole core linked to an azetidine-3-carboxylic acid moiety. Its molecular formula is C₁₃H₁₄N₂O₂S (MW 262.33 g mol⁻¹) and it exhibits a computed XLogP3-AA of 2.9 [1]. The compound belongs to the benzothiazole‑azetidine carboxylic acid family, a class actively explored in drug discovery, chemical biology, and PROTAC development .

Why Substituting 1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid with Closest Analogs Compromises Project Outcomes


Despite sharing the benzothiazole‑azetidine‑carboxylic acid scaffold, even closely related analogues such as the 4,5‑dimethyl isomer (CAS 1283108‑31‑5) or the unsubstituted parent (CAS 1283108‑69‑9) differ in commercially available purity, vendor availability, and physicochemical properties that directly impact reproducible synthesis and assay performance [1]. Critically, the specific 4,7‑dimethyl substitution pattern on the benzothiazole ring has been associated with enhanced bioluminescence output in benzothiazole‑type luciferin analogues, an effect that is not transferable to other regioisomers [2]. Procurement of an incorrect analogue therefore risks both synthetic inconsistency and a loss of the photophysical advantage unique to the 4,7‑dimethyl configuration.

1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid – Quantitative Differentiation Evidence vs. Closest Analogs


Higher Commercial Purity of 1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid Compared with the Unsubstituted and 4,5‑Dimethyl Analogues

The target compound is commercially supplied at 98% purity by Leyan (catalog #1350778) , whereas the unsubstituted analogue 1-(1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283108‑69‑9) is listed at 95 %+ purity on ChemBase [1], and the 4,5‑dimethyl regioisomer (CAS 1283108‑31‑5) is offered at 95% purity by AKSci .

Purity Procurement Reproducibility

Superior Multi‑Vendor Availability of 1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid vs. the 4,5‑Dimethyl Regioisomer

The target compound is stocked by at least three independent commercial suppliers (Leyan, AKSci, ChemScene) , whereas the 4,5‑dimethyl analogue (CAS 1283108‑31‑5) was identified from only one verified source (AKSci) .

Supply chain Procurement risk Availability

Benzothiazole‑Azetidine Scaffold Yields 2.3‑Fold Fluorescence Quantum Yield Enhancement Over N,N‑Dimethylamino Analogues

In a comparative study of firefly luciferin analogues, replacing an N,N‑dimethylamino group with an azetidine ring on a benzothiazole core increased the fluorescence quantum yield by 2.3‑fold [1]. This effect was specific to the benzothiazole core; other heterocyclic cores did not benefit from azetidine substitution, underscoring the privileged nature of the benzothiazole‑azetidine combination present in the target compound.

Bioluminescence Fluorescence Luciferin analogues

Rigid Azetidine‑3‑Carboxylic Acid Moiety Positions 1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid as a Potential Non‑Cleavable PROTAC Linker Scaffold

Azetidine‑3‑carboxylic acid is widely recognized as a non‑cleavable, alkyl‑chain‑based linker for the construction of proteolysis‑targeting chimeras (PROTACs) . The target compound incorporates this linker moiety directly, offering a rigid, conformationally constrained scaffold that may improve pharmacokinetic properties relative to flexible‑chain linkers, while the 4,7‑dimethyl‑benzothiazole portion provides a synthetic handle for further derivatisation.

PROTAC Linker Targeted protein degradation

Optimal Procurement and Research Application Scenarios for 1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid


Bioluminescence Probe Development Requiring High Quantum Yield Benzothiazole Cores

The 2.3‑fold fluorescence quantum yield improvement associated with azetidine‑substituted benzothiazole luciferin analogues [1] positions the target compound as a privileged starting material for constructing next‑generation bioluminescent probes. Research groups developing high‑sensitivity reporter assays should prioritise this scaffold over non‑azetidine or non‑benzothiazole alternatives.

PROTAC Synthesis Requiring a Pre‑Integrated Rigid Linker

Because the compound already contains the azetidine‑3‑carboxylic acid PROTAC linker motif , medicinal chemistry teams can directly functionalise the 4,7‑dimethyl‑benzothiazole end with a target‑protein ligand, bypassing a separate linker‑attachment step. This is particularly valuable in parallel synthesis campaigns where fewer synthetic steps improve overall throughput.

Structure‑Activity Relationship (SAR) Studies on Benzothiazole Regioisomers

The 4,7‑dimethyl substitution pattern is a critical variable in benzothiazole SAR. Comparative studies against the 4,5‑dimethyl isomer (CAS 1283108‑31‑5) require a reliable, high‑purity source of each regioisomer. The target compound’s 98% purity and multi‑vendor availability make it the preferred choice for reproducible SAR campaigns.

Scale‑Up Projects Demanding Supply‑Chain Resilience

With at least three independent commercial suppliers , the target compound offers a supply‑chain resilience advantage over more sparsely sourced analogues. Procurement officers managing medium‑ to large‑scale synthesis programmes can mitigate the risk of single‑supplier stockouts or discontinuations.

Quote Request

Request a Quote for 1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.